molecular formula C8H2ClIN2S B1353972 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile CAS No. 700844-17-3

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile

Cat. No. B1353972
CAS RN: 700844-17-3
M. Wt: 320.54 g/mol
InChI Key: HBPJFJXTHHLWAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported, where 2-aminothiophene-3-carboxylate esters are used as starting materials. A key step in the synthesis involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization to yield 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles. These compounds can be further transformed into 4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitriles, which serve as key intermediates for the synthesis of various kinase inhibitors .

Molecular Structure Analysis

While the exact molecular structure of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile is not provided, a closely related compound, 6-chloro-3-pyridine carbonitrile, has been analyzed using density functional methods. The vibrational wavenumbers, potential energy distribution, and molecular electrostatic potential have been determined. Natural bond orbital analysis has been used to reveal various intramolecular interactions, which are crucial for understanding the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile. However, the synthesis paper suggests that the related thieno[2,3-b]pyridine derivatives can undergo further chemical transformations, which could be applicable to the compound . The versatility of these compounds is highlighted by their potential to act as intermediates for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile are not directly reported in the provided papers. However, the analysis of similar compounds suggests that these types of molecules may exhibit significant intramolecular charge transfer, as indicated by frontier molecular orbital and natural bond orbital analyses . These properties are important for the compound's potential biological activity and its interaction with other molecules.

Scientific Research Applications

Organic Synthesis and Catalysis

7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity, derived from both the chloro and iodo substituents, makes it a valuable building block in cross-coupling reactions and in the synthesis of complex molecules. The literature highlights the importance of such heterocyclic scaffolds in drug discovery and the development of materials with unique electronic properties (Li & Jaouen, 2018).

Electronic Materials

The structural motif of 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile is indicative of its potential application in the development of electronic materials. Heterocyclic compounds like this have been utilized in the synthesis of conducting polymers, semiconductors, and other materials that play critical roles in organic electronic devices. These materials are of interest due to their electronic properties, including conductivity and semiconductive behavior, which are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (Shi et al., 2015).

Medicinal Chemistry

While direct applications in medicinal chemistry are not specified for 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile, its relevance is inferred through the medicinal importance of pyridine derivatives. Pyridine cores are foundational in the development of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility and reactivity of such heterocyclic frameworks allow for the synthesis of novel compounds with significant pharmacological potential (Abu-Taweel et al., 2022).

Catalysis

The compound's potential in catalysis, particularly in reactions involving the synthesis of heterocycles, underscores its utility in organic chemistry. Heterocyclic N-oxide derivatives, for example, demonstrate significant importance in catalysis, highlighting the broader utility of heterocyclic compounds like 7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile in facilitating diverse catalytic processes (Li et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-5-1-6(10)13-8(5)7/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPJFJXTHHLWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C(=CN=C21)C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433929
Record name 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile

CAS RN

700844-17-3
Record name 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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